

Application Notes and Protocols for TDI-11861 in Mouse Studies

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For Researchers, Scientists, and Drug Development Professionals

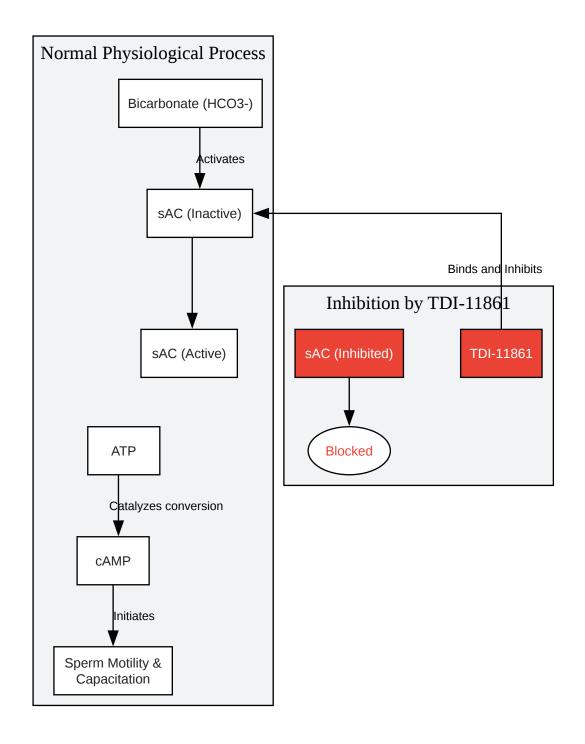
These application notes provide a comprehensive overview of the use of **TDI-11861**, a potent and reversible inhibitor of soluble adenylyl cyclase (sAC), in preclinical mouse studies. The information is intended to guide researchers in designing and executing experiments to evaluate the efficacy and mechanism of action of **TDI-11861** as a non-hormonal male contraceptive agent.

Mechanism of Action

TDI-11861 is a second-generation sAC inhibitor that demonstrates high affinity and a slow dissociation rate.[1][2] Soluble adenylyl cyclase is a crucial enzyme in the signaling pathway that regulates sperm motility and capacitation, the process by which sperm become competent to fertilize an egg.[3] Upon ejaculation, sperm are exposed to high concentrations of bicarbonate in the seminal fluid, which activates sAC to produce cyclic AMP (cAMP).[2] This increase in intracellular cAMP is essential for initiating sperm motility and capacitation.[2][4] **TDI-11861** inhibits sAC by binding to the bicarbonate pocket and the active site, thereby preventing the production of cAMP and consequently blocking sperm motility and fertility.[5]

Signaling Pathway of sAC in Sperm Activation and Inhibition by TDI-11861





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Caption: Mechanism of sAC activation and its inhibition by TDI-11861.

Quantitative Data Summary



The following tables summarize the key quantitative data from preclinical mouse studies with **TDI-11861**.

Table 1: In Vitro Potency of TDI-11861

Parameter	Value	Species	Reference
Enzymatic IC50	3.3 nM	Human	[1][2]
Cellular IC50	5.5 nM	Rat	[1][2]
Binding Affinity (K_D)	1.4 nM	Human	[1][2]
Residence Time	3181 seconds	Human	[2]

Table 2: In Vivo Efficacy of a Single Dose of TDI-11861 in Mice

Dosage	Administration Route	Time Post- Administration	Contraceptive Efficacy	Reference
50 mg/kg	Intraperitoneal (IP)	30 minutes - 2.5 hours	100%	[4][5]
50 mg/kg	Intraperitoneal (IP)	3.5 hours	91%	[4]
50 mg/kg	Oral Gavage	30 minutes - 2.5 hours	100% (in 52 pairings)	[6]

Table 3: Pharmacokinetic Parameters of TDI-11861 in Male CD-1 Mice



Dosage	Administration Route	Parameter	Value	Reference
10 mg/kg	Oral (PO)	Oral Bioavailability (F%)	11%	[2]
50 mg/kg	Intraperitoneal (IP)	Plasma Concentration (1h)	7.04 μΜ	[2]
50 mg/kg	Intraperitoneal (IP)	Plasma Concentration (4h)	0.93 μΜ	[2]

Experimental Protocols

Protocol 1: Preparation and Administration of TDI-11861

Objective: To prepare TDI-11861 for in vivo administration to mice.

Materials:

- TDI-11861 powder
- Vehicle (e.g., appropriate solvent system, to be determined based on solubility characteristics; a mix of ethanol and water has been mentioned[7])
- Sterile microcentrifuge tubes
- Vortex mixer
- Sonicator (optional)
- Animal gavage needles (for oral administration)
- Sterile syringes and needles (for intraperitoneal injection)

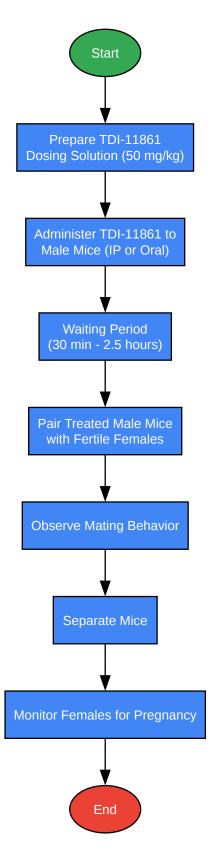
Procedure:



- Preparation of Dosing Solution:
 - Based on the desired dosage (e.g., 50 mg/kg) and the average weight of the mice,
 calculate the total amount of TDI-11861 required.
 - Weigh the appropriate amount of TDI-11861 powder and place it in a sterile microcentrifuge tube.
 - Add the calculated volume of the vehicle to achieve the final desired concentration. The dosing volume for mice is typically 5 mL/kg.[2]
 - Vortex the solution vigorously to dissolve the compound. If necessary, use a sonicator to aid dissolution.
 - Visually inspect the solution to ensure complete dissolution and absence of particulate matter.
- Administration:
 - Oral Gavage:
 - Gently restrain the mouse.
 - Measure the precise volume of the dosing solution into a syringe fitted with a gavage needle.
 - Carefully insert the gavage needle into the esophagus and deliver the solution directly into the stomach.
 - Intraperitoneal (IP) Injection:
 - Gently restrain the mouse, exposing the abdomen.
 - Draw the calculated volume of the dosing solution into a sterile syringe.
 - Insert the needle into the lower quadrant of the abdomen, avoiding the midline, and inject the solution into the peritoneal cavity.



Experimental Workflow for In Vivo Contraceptive Efficacy Study



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